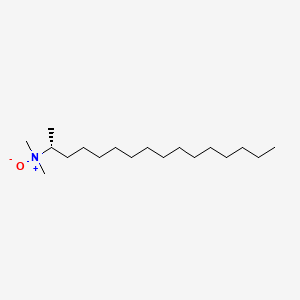

2-Hexadecanamine, N,N-dimethyl-, N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

71662-64-1 |

|---|---|

Molecular Formula |

C18H39NO |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

(2R)-N,N-dimethylhexadecan-2-amine oxide |

InChI |

InChI=1S/C18H39NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3,4)20/h18H,5-17H2,1-4H3/t18-/m1/s1 |

InChI Key |

YTMRCGDXXPVCNT-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)[N+](C)(C)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Hexadecanamine, N,n Dimethyl , N Oxide

Refined Oxidation Protocols for Tertiary Amine N-Oxide Formation

The conversion of the parent tertiary amine, N,N-dimethyl-2-hexadecanamine, to its corresponding N-oxide is the cornerstone of its synthesis. nih.gov While traditional methods often rely on direct oxidation with hydrogen peroxide (H₂O₂), research has focused on refining these protocols to improve performance and safety. google.comliverpool.ac.uk The most common approach involves the direct oxidation of the tertiary amine using an oxidizing agent. liverpool.ac.uk

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂) google.com

Peracids (e.g., m-CPBA) asianpubs.org

2-Sulfonyloxaziridines asianpubs.orgresearchgate.net

Dioxiranes researchgate.net

Molecular Oxygen (O₂) asianpubs.org

The use of H₂O₂ is prevalent due to its classification as a green oxidant, with water being its primary byproduct. epa.gov However, uncatalyzed reactions with H₂O₂ can be slow and may require a significant excess of the oxidant, leading to purification challenges. semanticscholar.org To address these limitations, various catalytic systems have been developed.

Catalytic Systems for Enhanced N-Oxidation Efficiency

Catalytic oxidation represents a significant advancement in N-oxide synthesis, offering higher yields, milder reaction conditions, and improved selectivity. asianpubs.org A variety of catalysts have been explored for the N-oxidation of tertiary amines, which are applicable to the synthesis of 2-Hexadecanamine, N,N-dimethyl-, N-oxide.

Key catalytic systems include:

Ruthenium Catalysts: Ruthenium trichloride (B1173362) (RuCl₃) has been used to catalyze the oxidation of tertiary amines with molecular oxygen or bromamine-T, achieving near-quantitative yields under specific conditions. asianpubs.org

Platinum Catalysts: Bridging hydroxo complexes of Platinum(II) have demonstrated efficacy in mediating the oxidation of tertiary amines with hydrogen peroxide under mild conditions, showing particularly good results for electron-rich amines. rsc.orgresearchgate.net

Flavin Catalysts: Inspired by biological systems, flavin catalysts have been used for the mild and highly effective H₂O₂ oxidation of aliphatic amines, leading to fast and selective reactions. asianpubs.orgresearchgate.net

Methyltrioxorhenium (MTO): MTO is another effective catalyst for H₂O₂-based oxidations, enabling facile and high-yield reactions at or below room temperature. researchgate.netepa.gov

Heterogeneous Catalysts: Layered double hydroxides (LDHs), such as Mg-Al hydrotalcite exchanged with alkoxide anions (e.g., tert-butoxide), serve as recyclable heterogeneous catalysts. google.com These systems activate H₂O₂, often in the presence of a nitrile additive like benzonitrile, to form a potent oxidizing intermediate. This method offers high yields (up to 98%) and aligns with green chemistry principles due to catalyst recyclability.

Interactive Table 1: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation

| Catalyst System | Oxidant | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ruthenium Trichloride (RuCl₃) | Molecular Oxygen | Varies | High yields, uses O₂ as oxidant | asianpubs.org |

| Platinum(II) Complexes | Hydrogen Peroxide (H₂O₂) | Mild, room temperature | Environmentally benign oxidant | rsc.orgresearchgate.net |

| Flavin Catalyst | Hydrogen Peroxide (H₂O₂) | Mild, room temperature | Biomimetic, high rate enhancement | asianpubs.orgresearchgate.net |

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | Room temperature or below | Facile, high yield | researchgate.netepa.gov |

| Mg-Al-O-t-Bu Hydrotalcite | Hydrogen Peroxide (H₂O₂) | 65°C | Recyclable, high yield, green | google.com |

Green Chemistry Approaches in Amine N-Oxide Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to N-oxide synthesis. mdpi.comresearchgate.net Key strategies include the use of environmentally benign oxidants and recyclable catalysts.

Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are considered ideal "green" oxidants because their primary byproduct is water, avoiding the formation of toxic waste associated with other reagents like peracids. asianpubs.orgepa.govrsc.org The development of heterogeneous catalysts, such as the layered double hydroxides mentioned previously, is a significant step forward. google.com These solid catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, which reduces waste and lowers operational costs. google.com Furthermore, conducting these reactions in water or using solvent-free conditions, when feasible, further enhances the environmental profile of the synthesis. mdpi.comresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. researchgate.netepa.gov The specific conditions can vary significantly depending on the chosen oxidant and catalyst.

Key parameters for optimization include:

Temperature: The reaction temperature must be controlled to ensure a reasonable reaction rate without causing degradation of the product. For instance, the synthesis of oleylamidopropyldimethylamine oxide using H₂O₂ is conducted at 55–65°C. mdpi.com

Solvent: The choice of solvent can influence reaction efficiency. While low molecular weight alcohols like isopropanol (B130326) are common, their use can sometimes impede performance. mdpi.com In some cases, solvent-free conditions have been shown to provide the best yields. researchgate.net

Catalyst Loading: The amount of catalyst must be optimized to maximize the reaction rate while minimizing cost and potential contamination of the final product. Studies have shown that an optimal loading exists, beyond which no significant increase in yield is observed. researchgate.net

Reaction Time: The duration of the reaction should be sufficient for completion but not so long as to allow for side reactions or product degradation. This is often determined by monitoring the disappearance of the starting amine. nih.gov

pH: For aqueous reactions, the pH can be a critical factor. For example, the RuCl₃-catalyzed oxidation using bromamine-T is performed in an alkaline medium (pH 8.4). asianpubs.org

Interactive Table 2: General Optimization Parameters for Tertiary Amine N-Oxidation

| Parameter | General Range/Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 25°C - 110°C | Affects reaction rate and product stability | mdpi.comresearchgate.net |

| Solvent | Isopropanol, Water, Toluene, Solvent-free | Influences reactant solubility and reaction kinetics | mdpi.comresearchgate.net |

| Catalyst Loading | 15 mg - 30 mg (example) | Impacts reaction efficiency and cost | researchgate.net |

| Reaction Time | 25 min - 24 h | Determines reaction completion and potential for side reactions | researchgate.netnih.govorgsyn.org |

| pH | Alkaline (e.g., 8.4) | Can be critical for catalyst activity and reaction pathway | asianpubs.org |

Selective Derivatization for Tailored Research Probes

The functionalization of this compound allows for the creation of specialized molecular probes for various research applications, including mechanistic studies in biological and chemical systems. Derivatization can involve isotopic labeling or the conjugation of functional moieties.

Synthesis of Isotopically Labeled this compound

Isotopic labeling, such as the incorporation of deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool for tracing the metabolic fate of a molecule or elucidating reaction mechanisms. The synthesis of isotopically labeled this compound can be approached by first synthesizing the labeled tertiary amine precursor, followed by oxidation.

A plausible strategy for deuterium labeling could involve:

Synthesis of a Labeled Precursor: A deuterated alkylating agent could be used to introduce deuterium into the hexadecyl chain of a suitable precursor molecule.

Formation of the Tertiary Amine: The labeled precursor would then be converted to N,N-dimethyl-2-hexadecanamine using standard amination techniques.

Oxidation: The resulting isotopically labeled tertiary amine would then be oxidized to the final N-oxide product using one of the refined protocols described in section 2.1.

This general approach is supported by literature on the synthesis of other isotopically labeled amine oxides, where the label is incorporated into the amine precursor prior to the final oxidation step. researchgate.net For example, the synthesis of deuterated enaminones has been achieved using deuterated reagents, which can serve as intermediates for creating labeled nitrogenous compounds. nih.gov

Preparation of Functionalized Amine Oxide Conjugates for Mechanistic Studies

Creating functionalized conjugates of this compound involves introducing a reactive handle onto the molecule that can be used to attach it to other molecules, such as fluorescent dyes, biotin, or biomacromolecules. nih.gov This allows for the study of its interactions and mechanisms of action.

A general approach for preparing such conjugates could be:

Synthesis of a Functionalized Precursor: A hexadecyl chain derivative containing a protected functional group (e.g., an azide, alkyne, or protected amine/carboxylic acid) would be synthesized.

Formation of the Functionalized Tertiary Amine: This functionalized alkyl chain would be used to synthesize the corresponding N,N-dimethyl-2-hexadecanamine derivative.

Oxidation to the N-Oxide: The tertiary amine is then oxidized to the N-oxide.

Deprotection and Conjugation: The protecting group is removed, and the now-active functional handle is used to conjugate the amine oxide to a molecule of interest using established bioconjugation chemistry (e.g., click chemistry, amide bond formation). nih.gov

This strategy is analogous to methods used for functionalizing nanoparticles and other molecules for biological applications. rsc.orgnih.gov The resulting conjugates can be used as probes to investigate the localization and interactions of the amine oxide within complex systems.

Fundamental Mechanistic Investigations of 2 Hexadecanamine, N,n Dimethyl , N Oxide Reactivity

N-O Bond Characteristics and Electronic Structure

The electronic structure of the N-oxide group is best described as a resonance hybrid of a zwitterionic and a double-bonded form. This resonance contributes to the stability of the molecule and its solubility in polar solvents. For homologous amine oxides, key geometric parameters have been derived, with the N-O bond length typically ranging from 1.32 to 1.35 Å, which is shorter than a typical N-O single bond due to this partial double-bond character. nih.gov The C-N-C bond angles are generally in the range of 109.5° to 112°, indicating a near-tetrahedral geometry at the nitrogen atom. nih.gov The N-O dipole moment for similar amine oxides is approximately 4.38 D, which is the source of its strong hydrogen-bonding capacity. nih.gov The formally negatively charged oxygen atom contributes to the nucleophilicity of the molecule. thieme-connect.de

Amine oxides are weak bases. wikipedia.org The protonation equilibrium of 2-Hexadecanamine, N,N-dimethyl-, N-oxide involves the acceptance of a proton by the oxygen atom of the N-oxide moiety, forming a cationic hydroxylamine. The basicity of amine oxides is generally characterized by a pKb of around 4.5, which corresponds to a pKa of approximately 9.5 for the conjugate acid (R₃N⁺-OH). wikipedia.orgatamankimya.com

The pKa values of N-alkyl-N,N-dimethylamine-N-oxides have been determined using ¹H NMR and ¹³C NMR spectroscopy by monitoring the chemical shift changes as a function of pH. researchgate.net Studies on homologous series of N-alkyl-N,N-dimethylamine-N-oxides (CₙNO) have shown that the pKa value is influenced by the alkyl chain length and the aggregation state of the surfactant (monomeric vs. micellar). For instance, for N-decyl-N,N-dimethylamine-N-oxide (C₁₀NO), the pKa was determined to be around 5.0. researchgate.netresearchgate.net A predicted pKa value for hexadecyldimethylamine (B57324) N-oxide is 4.79. chemicalbook.com

The table below summarizes the pKa values determined for various N-alkyl-N,N-dimethylamine-N-oxides from pH-dependent NMR chemical shifts, providing an insight into the expected pKa of the C16 analogue.

| Compound | Method | pKa (below cmc) | pKa (above cmc) | Reference |

| N-hexyl-N,N-dimethylamine-N-oxide (C₆NO) | ¹³C NMR | 4.95 ± 0.00 | 5.08 ± 0.01 | researchgate.net |

| N-decyl-N,N-dimethylamine-N-oxide (C₁₀NO) | ¹³C NMR | 4.95 ± 0.01 | 5.35 ± 0.01 | researchgate.net |

| N-dodecyl-N,N-dimethylamine-N-oxide (C₁₂NO) | Literature | ~4.9 | ~5.0 | researchgate.net |

| Hexadecyldimethylamine N-oxide | Predicted | 4.79 ± 0.40 | - | chemicalbook.com |

The conformation of the N-oxide moiety in this compound is influenced by both electronic and steric factors. The near-tetrahedral arrangement around the nitrogen atom and the polar N-O bond are key features. ¹H NMR studies of N,N-dimethylhexadecylamine N-oxide have shown a downfield shift of the protons on the carbons adjacent to the nitrogen atom upon oxidation of the parent amine. researchgate.net This indicates a significant change in the electronic environment around the N-oxide headgroup, consistent with the formation of the polar N⁺-O⁻ moiety. researchgate.net

The long hexadecyl chain will adopt various conformations in solution, driven by hydrophobic interactions and thermal motion. In the solid state, crystallographic studies of homologous compounds reveal lamellar packing, with the alkyl chains typically in an all-trans conformation to maximize van der Waals forces. nih.gov The dynamics of the N-oxide moiety are crucial for its function as a surfactant, allowing it to orient at interfaces and interact with solvent molecules.

Molecular Interactions with Solvent Systems and Guest Species

As an amphiphilic molecule, this compound exhibits complex interaction patterns with both polar and non-polar environments. The long hydrophobic hexadecyl tail dominates its interactions with non-polar species and surfaces, while the highly polar dimethylamine (B145610) oxide headgroup governs its interactions with water and other polar molecules. This dual nature is the basis for its surfactant properties, such as the ability to reduce surface tension and form micelles in aqueous solutions. nih.gov

The N-oxide group is a potent hydrogen bond acceptor. echemi.com In aqueous solutions, the oxygen atom of the this compound headgroup can form strong hydrogen bonds with water molecules. nih.gov This leads to the formation of a structured solvation shell around the polar headgroup. Studies on trimethylamine (B31210) N-oxide (TMAO), a small analogue, have shown that approximately 3-4 water molecules are strongly hydrogen-bonded to the N-oxide group. nih.gov The dynamics of this solvation shell are complex, involving the constant exchange of water molecules between the hydration shell and the bulk solvent. This dynamic process is fundamental to the solubility and interfacial properties of the surfactant. The presence of the N-oxide can locally modify the structure of water. nih.gov

The oxygen atom of the N-oxide group in this compound, being a Lewis base, has the potential to coordinate with metal ions and interact with other electrophiles. rsc.orgwikipedia.org The coordination can occur with various transition metal cations. rsc.org The formation of coordination complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the steric hindrance provided by the bulky hexadecyl chain. While specific studies on the coordination chemistry of this compound are limited, the general reactivity of amine oxides suggests that the oxygen atom can act as a ligand. rsc.org

The reaction with electrophiles is also centered on the nucleophilic oxygen atom. For instance, in the presence of strong acids, protonation occurs, as discussed in the pKa section. Other electrophiles can also react at the oxygen center.

Intrinsic Decomposition Pathways Under Controlled Conditions

The thermal stability of amine oxides is a critical aspect of their chemistry. Generally, long-chain amine oxides undergo thermal decomposition at temperatures ranging from 90 to 200°C. wikipedia.org The primary intrinsic decomposition pathway for tertiary amine oxides containing at least one β-hydrogen atom is the Cope elimination reaction. researchgate.netjst.go.jp

The Cope elimination is a thermally induced, intramolecular syn-elimination reaction that proceeds through a five-membered cyclic transition state. jst.go.jp In this concerted mechanism, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from the carbon atom in the β-position to the nitrogen. This leads to the formation of an alkene and a N,N-dialkylhydroxylamine. researchgate.netjst.go.jp For this compound, this would involve the abstraction of a proton from either the C1 or C3 position of the hexadecyl chain, leading to the formation of a mixture of hexadecene isomers and N,N-dimethylhydroxylamine. The regioselectivity of the Cope elimination generally favors the formation of the less substituted alkene (Hofmann rule). researchgate.net

Another potential decomposition reaction is the deoxygenation of the N-oxide to the corresponding tertiary amine, N,N-dimethyl-2-hexadecanamine. This can occur at elevated temperatures. nih.gov Upon heating to decomposition, amine oxides can also emit toxic fumes of nitrogen oxides. echemi.comfishersci.com

Thermal and Photochemical Degradation Mechanisms

The stability of this compound is compromised by both heat and light, leading to distinct degradation pathways.

The primary thermal degradation route for this compound is the Cope elimination , an intramolecular syn-elimination reaction. wikipedia.orgnumberanalytics.comwikipedia.org When heated, typically between 150-200 °C, the N-oxide undergoes a concerted reaction through a five-membered cyclic transition state. wikipedia.orgnumberanalytics.com This process results in the formation of an alkene and N,N-dimethylhydroxylamine. wikipedia.orgnumberanalytics.comjk-sci.com For this compound, the Cope elimination is expected to yield a mixture of hexadecene isomers and N,N-dimethylhydroxylamine. The regioselectivity of the elimination generally follows the Hofmann rule, favoring the formation of the less substituted alkene due to the steric bulk of the amine oxide leaving group. organic-chemistry.org

The reaction rate of the Cope elimination is highly sensitive to the solvent used, with aprotic solvents significantly accelerating the reaction. jk-sci.com The mechanism is characterized by the simultaneous breaking of the C-H and C-N bonds. numberanalytics.com

| Parameter | Description | Typical Values/Products for Long-Chain Amine Oxides |

| Reaction Type | Cope Elimination | Intramolecular syn-elimination wikipedia.orgnumberanalytics.com |

| Products | Alkene, N,N-disubstituted hydroxylamine | Hexadecene isomers, N,N-dimethylhydroxylamine wikipedia.orgnumberanalytics.comjk-sci.com |

| Temperature Range | 150–200 °C | Decomposition is likely to occur before the boiling point is reached wikipedia.org |

| Key Intermediate | Planar, five-membered cyclic transition state | Involves the N-oxide oxygen acting as an internal base numberanalytics.com |

| Regioselectivity | Generally follows Hofmann's rule | Favors the least substituted alkene organic-chemistry.org |

Redox Chemistry and Deoxygenation Pathways

The redox chemistry of this compound is centered around the N-oxide functional group, which can be readily reduced (deoxygenated) to the corresponding tertiary amine, N,N-dimethyl-2-hexadecanamine. This deoxygenation can be achieved through various chemical and electrochemical methods.

The electrochemical oxidation of the parent tertiary amine, N,N-dimethyl-2-hexadecanamine, provides insight into the reverse reaction. The oxidation potential of aliphatic amines is dependent on their structure, with tertiary amines generally being easier to oxidize than primary or secondary amines.

Deoxygenation of amine oxides can be accomplished using a variety of reducing agents. Common laboratory reagents for this transformation include phosphines (e.g., triphenylphosphine), which are oxidized to phosphine (B1218219) oxides in the process. Palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor has also been reported for the deoxygenation of N-oxides. organic-chemistry.org The reaction with triethylamine, catalyzed by a palladium complex with a diphosphine ligand like dppf, proceeds efficiently under heating. organic-chemistry.org

Another approach involves the use of silanes, such as phenylsilane, which can deoxygenate aliphatic amine N-oxides under metal-free conditions. This reaction can also be promoted photochemically.

Acid-catalyzed deoxygenation represents another pathway. In the presence of a strong acid, the N-oxide can be protonated, facilitating subsequent reduction or rearrangement reactions.

| Deoxygenation Method | Reagents/Conditions | Key Features |

| Chemical Reduction | Triphenylphosphine (B44618) | Forms the corresponding tertiary amine and triphenylphosphine oxide. |

| Catalytic Transfer Hydrogenation | Pd(OAc)₂/dppf, Triethylamine, Heat | Chemoselective method applicable to various N-oxides. organic-chemistry.org |

| Silane Reduction | Phenylsilane | Can proceed under metal-free conditions, sometimes photochemically promoted. |

| Electrochemical Reduction | Applied potential | Direct reduction at an electrode surface. |

The choice of deoxygenation method depends on the specific requirements of the chemical transformation, including functional group tolerance and desired reaction conditions.

Theoretical and Computational Chemistry Applied to 2 Hexadecanamine, N,n Dimethyl , N Oxide

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For 2-Hexadecanamine, N,N-dimethyl-, N-oxide, these calculations focus heavily on the unique nature of the N-oxide functional group.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing the N-O bond in amine oxides. Combined experimental and theoretical studies on various amine N-oxides have consistently characterized the N-O bond. rsc.orgresearchgate.net

Research on model compounds, such as trimethylamine (B31210) N-oxide (TMAO) and a series of phenyl-substituted amine N-oxides, reveals that the N-O bond is not a simple dative bond but is best described as a polar covalent σ-bond. rsc.orgresearchgate.net DFT calculations, along with other high-level theories, have been instrumental in this determination. rsc.org The analysis shows a significant charge transfer from the nitrogen to the oxygen atom, leading to a high dipole moment for the functional group, a key feature influencing the surfactant properties of the entire molecule. lu.se

The strength of this bond, quantified by the Bond Dissociation Energy (BDE), has also been a subject of computational investigation. Studies comparing the N-O BDE of TMAO with that of pyridine (B92270) N-oxide (PNO) have highlighted discrepancies between earlier experimental data and modern computational predictions, with DFT calculations suggesting a more significant difference in bond strength than previously thought. nih.govmdpi.com These computational models provide a more nuanced understanding of the factors governing N-O bond stability, such as the electronic effects of the substituents on the nitrogen atom. rsc.org For this compound, the alkyl groups are electron-donating, influencing the electronic character and reactivity of the N-O bond.

| Compound | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Trimethylamine N-oxide (TMAO) | B3LYP | N-O BDE (kcal/mol) | ~61-62 | nih.gov |

| Pyridine N-oxide (PNO) | B3LYP | N-O BDE (kcal/mol) | ~71-75 | nih.gov |

| (CH₃)₂PhN–O | DFT/CASSCF | N-O Bond Character | Polar Covalent σ-bond | rsc.org |

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the oxidation of the parent tertiary amine to the N-oxide leads to a significant downfield shift for the protons on the methyl groups attached to the nitrogen and the proton on the C2 carbon. This is due to the deshielding effect caused by the electronegative oxygen atom. A study on N,N-dimethylhexadecylamine N-oxide showed a shift of the N-methyl proton signals from δ = 2.20 ppm in the amine to δ = 3.23 ppm in the N-oxide. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, allowing for the prediction of its IR spectrum. A key feature for amine oxides is the N-O stretching vibration. Computational studies on model compounds place this vibrational frequency in a range that is sensitive to the electronic environment of the nitrogen atom. mdpi.com

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to calculate the energies of potential fragment ions, helping to rationalize and interpret experimental fragmentation patterns observed in MS.

| Protons | Parent Amine (δ, ppm) | N-Oxide (δ, ppm) | Reference |

|---|---|---|---|

| N-CH₃ | 2.20 | 3.23 | researchgate.net |

| N-CH₂- (alpha to N) | 2.25 | 3.29 | researchgate.net |

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics is suited for single molecules, molecular dynamics (MD) simulations are essential for studying the behavior of large ensembles of molecules in condensed phases, such as solutions. 166.62.7 MD simulations model the movement of atoms and molecules over time based on a classical force field, providing a microscopic view of complex processes. capes.gov.brrsc.org

As an amphiphilic molecule, this compound is expected to form organized structures in solution. rsc.org MD simulations of the closely related surfactant N,N-dimethyldodecylamine-N-oxide (DDAO) in water have provided detailed insights into this behavior. nih.govresearchgate.net

In aqueous environments, these molecules self-assemble into micelles above a certain concentration. nih.gov The hydrophobic hexadecyl tails aggregate to form the core of the micelle, minimizing their contact with water, while the polar N,N-dimethylamine oxide headgroups form the outer surface, interacting with the surrounding water molecules. nih.govresearchgate.net MD simulations have shown that DDAO micelles are generally ellipsoidal and have a significant hydration shell, with an average of about 8 water molecules per DDAO molecule. nih.gov The area per headgroup at the micelle surface is another key parameter that can be determined from these simulations. researchgate.net Similar behavior would be expected for the C16 analogue, with the longer tail potentially influencing the size and shape of the resulting micelles.

The primary function of a surfactant is to adsorb at interfaces, such as the air-water or oil-water interface. ucl.ac.uk MD simulations can model the process of individual surfactant molecules migrating from the bulk solution to an interface and organizing into a monolayer. elsevierpure.comresearchgate.net This self-assembly is driven by the reduction in interfacial tension. acs.org

Simulations can reveal the orientation and packing of the molecules at the interface. ucl.ac.ukelsevierpure.com For this compound, the long hexadecyl tail would orient away from the aqueous phase, while the polar headgroup remains anchored in the water. The dynamics of this process, including the rate of adsorption and the formation of surface aggregates, can be studied, providing a link between molecular architecture and macroscopic surfactant performance. acs.orgharvard.edu

| Property | Value | Reference |

|---|---|---|

| Aggregation Number | 104 | nih.gov |

| Shape | Ellipsoidal | nih.gov |

| Axial Ratio | ~1.3 - 1.4 | nih.gov |

| Area per Molecule | 94.8 Ų | nih.gov |

| Hydration Number per Molecule | ~8 | nih.gov |

Advanced Modeling of Molecular Recognition and Interactions

Beyond self-assembly, computational models can explore more specific interactions of this compound. This involves modeling its recognition of and binding to other molecules, surfaces, or macromolecules. Ab initio studies on the hydration of TMAO and DDAO show that the N-oxide group forms very strong hydrogen bonds with water molecules, with binding energies significantly higher than that of a water-water hydrogen bond. lu.se

This strong hydrogen-bonding capability is central to its interactions. Advanced modeling can simulate how the surfactant monolayer interacts with various substrates, which is crucial for applications in surface modification. acs.org For example, simulations can probe the adsorption of amine oxides onto different surfaces, explaining how they alter surface properties like wettability. These models can also be extended to understand how these surfactants interact with biological molecules, such as proteins or lipid membranes, by mapping the specific intermolecular forces—including hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process.

Ligand-Substrate Binding Simulations (Non-Biological Activity Focus)

While specific ligand-substrate binding simulations for this compound are not extensively documented in publicly available literature, studies on its close structural isomer, hexadecyldimethylamine (B57324) oxide (where the dimethylamino N-oxide group is at the 1-position), provide significant insights into the non-biological interactions of such long-chain amine oxides with substrates. These simulations are crucial for understanding applications in areas like surface modification, lubrication, and materials science.

One area of investigation involves the interaction of amine oxide surfactants with solid surfaces. For instance, research on the forces between glass surfaces with adsorbed hexadecyldimethylamine oxide reveals the nature of its binding. researchgate.netacs.org In aqueous solutions, these surfactant molecules adsorb onto the glass surface, altering the interfacial forces. researchgate.net Simulations and experimental data indicate that the polar amine oxide headgroup interacts with the polar surface, while the hydrophobic hexadecyl tail extends away from it. This adsorption can neutralize the surface charge and create a new, hydrophobic surface layer. The strength and nature of this binding are governed by a combination of electrostatic interactions, hydrogen bonding between the N-oxide group and surface hydroxyls, and hydrophobic interactions of the alkyl chains.

Molecular dynamics (MD) simulations can be employed to model these interactions at an atomic scale. These simulations can predict the orientation of the adsorbed molecules, the density of the adsorbed layer, and the resulting change in surface energy. The key parameters derived from such simulations include the binding energy between the surfactant and the substrate, the preferred adsorption sites, and the conformational changes in the surfactant molecule upon binding.

Table 1: Key Parameters in Ligand-Substrate Binding Simulations

| Parameter | Description | Significance |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The change in free energy upon association of the ligand (surfactant) with the substrate. | A negative value indicates a spontaneous binding process. The magnitude reflects the strength of the interaction. |

| Adsorption Isotherm | Relates the concentration of the surfactant in the bulk solution to the amount adsorbed on the substrate surface at equilibrium. | Describes the efficiency of surface coverage and the nature of the adsorption process (e.g., Langmuir, Freundlich). |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | In this context, it can reveal the specific distances between atoms of the surfactant headgroup and atoms of the substrate surface, indicating the nature of the binding. |

| Molecular Orientation | The average angle of the surfactant's alkyl chain with respect to the surface normal. | Indicates the packing and ordering of the adsorbed surfactant layer, which influences the properties of the modified surface. |

These simulations are critical in designing surfactants for specific applications, such as in electroplating baths or as agents to control the properties of colloidal dispersions. nzdr.ruwiley.com

Supramolecular Assembly Prediction

This compound, as an amphiphilic molecule, is expected to self-assemble into various supramolecular structures in solution, most notably micelles. Computational simulations, particularly molecular dynamics (MD), are instrumental in predicting the formation, structure, and dynamics of these assemblies.

While direct simulations for the 2-isomer are scarce, extensive computational studies have been performed on its C12 analog, N,N-dimethyldodecylamine N-oxide (DDAO), which provide a robust model for the behavior of similar long-chain amine oxides. acs.orgacs.org These simulations offer detailed information on the structure and properties of the resulting micelles.

MD simulations of DDAO micelles have revealed key structural features. acs.org The micelles are generally spherical or ellipsoidal at concentrations just above the critical micelle concentration (CMC). The core of the micelle is composed of the hydrophobic alkyl chains, which are in a disordered, liquid-like state. The outer region, known as the corona, consists of the polar N,N-dimethyl-, N-oxide headgroups, which are hydrated and in direct contact with the surrounding water molecules.

These simulations can quantify various properties of the micellar assembly, such as the aggregation number (the number of surfactant molecules per micelle), the radius of gyration (a measure of the micelle's size), and the shape of the micelle. Furthermore, they provide insights into the hydration of the headgroups and the degree of water penetration into the micellar core. It has been shown that the N-oxide group is a strong hydrogen bond acceptor, leading to a well-hydrated micellar surface. researchgate.net

| Core Hydrophobicity | The degree of water exclusion from the micellar core. | High, with minimal water penetration, creating a non-polar microenvironment. | acs.org |

These predictive simulations are vital for understanding how changes in molecular architecture, such as moving the headgroup from the 1- to the 2-position on the hexadecyl chain, might influence the packing of the surfactant molecules and the resulting shape and size of the supramolecular assembly. This knowledge is fundamental to the application of these surfactants as detergents, foaming agents, and solubilizers. archive.org

Advanced Analytical Methodologies for Research Characterization of 2 Hexadecanamine, N,n Dimethyl , N Oxide

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and bonding within 2-Hexadecanamine, N,N-dimethyl-, N-oxide.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information at an atomic level. nih.gov One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers primary structural confirmation. The oxidation of the parent tertiary amine, N,N-dimethyl-2-hexadecanamine, to the N-oxide results in characteristic downfield shifts for the protons and carbons near the nitrogen atom, indicating a change in the electronic environment due to the formation of the N⁺-O⁻ bond. researchgate.net

For instance, ¹H NMR spectra show a distinct shift in the signals corresponding to the N,N-dimethyl groups and the methylene (B1212753) group adjacent to the nitrogen upon oxidation. researchgate.net A study on the related N,N-dimethylhexadecylamine N-oxide (DHAO) showed significant shifting of the C1, C2, and C3 peaks, demonstrating an increase in polarity at the nitrogen atom after oxidation. researchgate.net

Multi-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve signal overlap, which can be a challenge in the complex spectra of long-chain molecules. nih.govyoutube.com

COSY experiments establish proton-proton correlations, helping to map the connectivity of the entire hexadecyl chain.

HSQC spectra correlate protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

These advanced NMR methods are indispensable for confirming the precise structure and for the de novo identification of related substances or transformation products. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shift Changes Upon N-Oxidation

This table illustrates typical shifts observed when a long-chain N,N-dimethylalkylamine is oxidized to its corresponding N-oxide, based on data for similar compounds. researchgate.net

| Protons | Parent Amine (δ, ppm) | N-Oxide (δ, ppm) | Change |

| N-CH₃ | ~2.20 | ~3.23 | Downfield Shift |

| N-CH₂- | ~2.25 | ~3.29 | Downfield Shift |

| -CH₂- (adjacent to N-CH₂) | ~1.45 | ~1.85 | Downfield Shift |

Fourier Transform Infrared (FTIR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in this compound. The most significant vibrational mode for identification is the N-O stretching vibration. This bond is highly polar, resulting in a strong absorption band in the FTIR spectrum, typically observed in the 950-970 cm⁻¹ region for tertiary amine oxides.

Raman spectroscopy complements FTIR analysis. While the N-O stretch is also Raman active, the long hexadecyl chain produces characteristic signals. The spectra of long-chain molecules show features corresponding to C-H stretching modes (around 2800-3000 cm⁻¹) and various C-C stretching and CH₂ bending and rocking modes (<1500 cm⁻¹). researchgate.net The low-frequency region of the Raman spectrum can sometimes provide information about the longitudinal acoustical modes of the alkyl chain, which can be related to its length and conformation. researchgate.net

The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule. mdpi.comacs.org

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| C-H Stretching (Alkyl) | 2800 - 3000 | FTIR & Raman |

| CH₂ Bending (Scissoring) | ~1470 | FTIR |

| N-O Stretching | 950 - 970 | FTIR |

| C-N Stretching | 1100 - 1200 | FTIR & Raman |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov

Under ESI conditions, the compound readily forms the protonated molecule, [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns for amine oxides. A key diagnostic pathway is the neutral loss of a hydroxyl radical (·OH) or water (H₂O), though the loss of water is generally minor from N-oxides compared to isomeric hydroxylated compounds. nih.gov

A particularly useful fragmentation for dialkyl tertiary amine-N-oxides is the loss of the N,N-dimethylhydroxylamine moiety. nih.gov Under APCI-MS conditions, N-oxides can produce a distinct [M+H-O]⁺ ion, which is a clear indicator of the N-oxide functionality and helps distinguish it from an aliphatic hydroxylation of the same molecular formula. nih.gov

Analysis of the fragmentation of related long-chain amine oxides, such as N,N-Dimethyltetradecylamine-N-oxide, shows characteristic product ions that confirm the structure. massbank.eu

Interactive Table: Characteristic Ions in Mass Spectrometry of Aliphatic N,N-Dimethyl Amine Oxides

| Ion | Ionization Mode | Description |

| [M+H]⁺ | ESI, APCI | Protonated molecule; primary ion for molecular weight confirmation. |

| [M+H-O]⁺ | APCI | Result of in-source deoxygenation, characteristic for N-oxides. nih.gov |

| [M+H-H₂O]⁺ | ESI-MS/MS | Loss of water, typically a minor fragment for N-oxides. nih.gov |

| [M+H - (CH₃)₂NOH]⁺ | ESI-MS/MS | Loss of N,N-dimethylhydroxylamine, a diagnostic fragmentation. nih.gov |

Chromatographic and Separation Science Techniques

Chromatographic methods are essential for separating this compound from impurities, its parent amine, or potential degradation products, as well as for quantification.

Liquid Chromatography (LC) with Advanced Detection for Purity and Transformation Studies

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors like mass spectrometry (LC-MS) or charged aerosol detection (CAD), is the premier technique for analyzing non-volatile compounds like this compound.

Reversed-phase HPLC using C8 or C18 columns is typically employed, where the long hexadecyl chain provides strong retention. This allows for the effective separation of the polar N-oxide from its less polar tertiary amine precursor. LC coupled with MS (LC-MS/MS) is a powerful combination for both separation and identification. nih.gov It enables purity assessments and the study of transformation products, such as metabolites, by tracking diagnostic parent and product ions. nih.gov This approach is definitive for localizing the site of oxidation and overcoming the limitations of other identification tools. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Amine oxides are thermally labile and tend to decompose at the high temperatures required for GC analysis (typically above 100°C). nih.govnih.gov The primary thermal decomposition products are the corresponding terminal alkene (a hexadecene isomer) and the parent tertiary amine, N,N-dimethyl-2-hexanamine.

However, GC can be used to analyze the compound indirectly. One approach involves the chemical reduction of the N-oxide back to its parent tertiary amine, which is volatile and thermally stable, prior to GC analysis. nih.gov Another advanced method involves derivatization, such as silylation, to create a more thermally stable derivative that can be analyzed by GC-MS. nih.gov This technique allows for the unambiguous identification of the original N-oxide structure based on the retention index and mass spectrum of the derivative. nih.gov

Electrochemical Characterization in Research Systems

The electrochemical behavior of this compound is a critical aspect of its characterization in research settings. Electrochemical methods provide valuable insights into the molecule's redox properties and can be adapted for quantitative analysis. Techniques such as voltammetry and potentiometry are instrumental in elucidating the electrochemical characteristics of this long-chain aliphatic amine oxide.

Voltammetry for Redox Potential Determination

Voltammetry is a key electrochemical technique used to investigate the redox behavior of electroactive species. In the context of this compound, cyclic voltammetry (CV) is a particularly useful method for determining its oxidation potential. While specific experimental data for the direct electrochemical oxidation of this compound is not extensively documented in publicly available literature, the general principles of the electrochemical oxidation of tertiary amines provide a framework for understanding its likely behavior. rsc.orgnih.govacs.org

The process of cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. For a tertiary amine oxide, the N-O bond is the primary site of electrochemical activity. The oxidation of tertiary amines at an electrode surface is typically an irreversible process. rsc.org The general mechanism for the electrochemical oxidation of tertiary amines involves the loss of electrons to form a radical cation, which can then undergo further reactions. nih.govacs.org

In a typical CV experiment for a tertiary amine, a single anodic peak would be observed on the forward scan, corresponding to the oxidation of the amine. The absence of a corresponding cathodic peak on the reverse scan would confirm the irreversibility of the oxidation process. rsc.org The peak potential of this anodic wave provides an indication of the redox potential of the compound. For long-chain aliphatic amines, the oxidation potential is influenced by the structure of the molecule. nih.gov

Table 1: General Observations in Cyclic Voltammetry of Tertiary Amines

| Parameter | Observation | Significance |

| Anodic Peak | A single, irreversible peak is typically observed. rsc.org | Indicates the oxidation of the tertiary amine functionality. |

| Peak Potential (Epa) | Dependent on the molecular structure and solvent system. nih.gov | Provides an estimate of the oxidation potential. |

| Cathodic Peak | Generally absent. rsc.org | Confirms the irreversible nature of the oxidation process. |

| Current Magnitude | Proportional to the concentration of the amine. | Allows for quantitative analysis under controlled conditions. |

This table presents generalized findings for tertiary amines based on available literature and is intended to be illustrative for this compound.

Potentiometric Titration for Quantitative Analysis in Research Samples

Potentiometric titration is a highly effective and widely used method for the quantitative analysis of ionic surfactants, including long-chain amine oxides like this compound. rsc.orgrsc.orgrice.edu This technique relies on measuring the change in potential of an ion-selective electrode (ISE) as a titrant of opposite charge is added to the sample solution. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction between the analyte and the titrant, is identified by a sharp change in potential.

For the quantitative determination of this compound, which is a cationic surfactant in acidic media, a common approach involves its titration with a standard solution of an anionic surfactant, such as sodium lauryl sulfate (B86663) (sodium dodecyl sulfate). rsc.orgrsc.org The titration is typically carried out at a low pH (e.g., pH 2) to ensure the complete protonation of the amine oxide, making it cationic. rsc.org A poly(vinyl chloride) (PVC) membrane electrode that is sensitive to surfactants is often employed as the indicator electrode. rsc.orgrsc.org

This method can also be adapted to determine the concentration of unreacted tertiary amine in a sample of amine oxide. This is achieved by performing a second titration after a selective extraction of the tertiary amine from the mixture. rsc.org The precision and accuracy of potentiometric titrations for long-chain amine oxides have been demonstrated to be high, making it a reliable method for quality control and research applications. rsc.org

Table 2: Example of Potentiometric Titration Data for a Long-Chain Dimethylalkylamine Oxide Mixture

| Analyte | Mean Concentration (% m/m) | Standard Deviation | Confidence Level |

| Tertiary Amine Oxide | 23.8 | ± 0.1 | 95% |

| Tertiary Amine | 1.0 | ± 0.1 | 95% |

This table is based on reported data for the analysis of an aqueous mixture of a long-chain dimethylalkylamine oxide and its corresponding tertiary amine using potentiometric titration. rsc.org It serves as an illustrative example of the precision achievable with this method.

Table 3: Recovery Study for Tertiary Amine in an Amine Oxide Matrix

| Component | Expected Value (% m/m) | Measured Value (% m/m) |

| Tertiary Amine (spiked) | 3.2 | 3.1 |

This table demonstrates the quantitative recovery of a tertiary amine from a tertiary amine oxide matrix using potentiometric titration, indicating the method's accuracy. rsc.org

Lack of Specific Research Data for this compound

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound This compound (CAS Number: 71662-64-1) pertaining to its interfacial and colloidal science properties. The requested detailed analysis, structured around molecular self-assembly, interfacial adsorption, and solubilization, cannot be completed at this time due to the absence of published research findings for this specific isomer.

The majority of available research in the field of long-chain amine oxides focuses on the terminal isomer, N,N-dimethylhexadecan-1-amine oxide (CAS Number: 7128-91-8), also known as cetylamine oxide or palmitamine oxide, or on amine oxides with different alkyl chain lengths, such as N,N-dimethyldodecylamine N-oxide (DDAO) and N,N-dimethyltetradecylamine N-oxide (TDAO).

The structural difference between the requested compound (where the N,N-dimethyl-, N-oxide group is attached to the second carbon of the hexadecyl chain) and its more commonly studied linear 1-isomer is significant. This branching is expected to substantially alter its physicochemical properties, including:

Micellization Behavior (CMC): The steric hindrance caused by the placement of the headgroup at the second carbon position would likely affect the packing parameter, leading to a different Critical Micelle Concentration (CMC) and aggregation number compared to its linear counterpart.

Supramolecular Aggregates: The geometry of the molecule would influence the formation and stability of aggregates like vesicles and bilayers.

Interfacial Adsorption: The effectiveness of the surfactant in reducing surface tension at air-liquid and liquid-liquid interfaces, as well as its interaction with solid surfaces, would be distinct from the linear isomer.

Solubilization: The capacity and mechanism of solubilizing other substances within its micelles would also be unique.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the public domain, it is not possible to provide a scientifically accurate and detailed article covering the requested topics without resorting to speculation or improperly applying data from different chemical compounds.

Further experimental research dedicated specifically to the interfacial and colloidal properties of This compound is required to generate the data necessary to fulfill this request.

Interfacial and Colloidal Science Research of 2 Hexadecanamine, N,n Dimethyl , N Oxide: Molecular Phenomena

Solubilization Mechanisms and Phase Behavior in Complex Solutions

Host-Guest Chemistry in Amine Oxide Aggregates

The self-assembled aggregates of 2-Hexadecanamine, N,N-dimethyl-, N-oxide, such as micelles, can act as hosts for a variety of guest molecules. This phenomenon, a fundamental aspect of host-guest chemistry, is primarily driven by the hydrophobic effect. The core of the micelle, formed by the hydrophobic hexadecyl chains, provides a nonpolar microenvironment within the bulk aqueous phase, making it an ideal repository for other nonpolar or poorly water-soluble molecules (guests). This process is known as micellar solubilization. wikipedia.org

The efficiency of solubilization depends on several factors, including the chemical nature of the guest molecule, the architecture of the surfactant, and the ambient conditions like temperature and pH. For amine oxides, the pH-dependent nature of the headgroup can influence the packing of the surfactants in the micelle and the charge at the micelle-water interface, thereby affecting its solubilization capacity.

The general mechanism of micellar solubilization involves the partitioning of the guest molecule between the bulk solvent and the micellar phase. The location of the solubilized guest within the micelle can vary, from being adsorbed at the surface to being deeply embedded in the hydrophobic core, depending on the guest's polarity. This capability allows amine oxide aggregates to serve as nanocarriers for various applications, including drug delivery and formulation science. nih.govnih.gov

Phase Transitions and Morphological Transformations of Self-Assembled Structures

The self-assembly of surfactants in solution is not limited to the formation of spherical micelles. With increasing concentration, these primary aggregates can undergo morphological transformations, leading to the formation of various lyotropic liquid crystalline phases, such as hexagonal, lamellar, or cubic phases. wikipedia.org These ordered structures arise from the organized packing of surfactant molecules and are influenced by factors like temperature, concentration, and molecular geometry.

For linear long-chain amine oxides, the formation of such liquid crystalline phases is well-documented. However, the branched nature of this compound is expected to significantly alter its phase behavior. The position of the bulky N,N-dimethylamine N-oxide headgroup on the second carbon of the hexadecyl chain introduces steric hindrance that can disrupt the ordered packing required for the formation of highly ordered liquid crystalline phases.

A study comparing a linear N,N-dimethyldecyl-1-amine oxide (C10DAO-linear) with its branched isomer (C10DAO-branched) found that the branched surfactant has a much lower tendency to form lyotropic liquid crystalline phases. researchgate.net While the linear isomer forms various liquid crystalline structures, the branched counterpart predominantly forms isotropic liquids, with a narrow lamellar phase observed only within a specific composition and temperature range. researchgate.net The branched structure leads to a larger area occupied by the molecule at interfaces and aggregation at higher concentrations into larger, less structured aggregates. researchgate.net

This suggests that this compound would likely exhibit a reduced propensity to form highly ordered lyotropic phases compared to its linear isomer, N,N-dimethyl-1-hexadecanamine N-oxide. The steric hindrance from the headgroup's position would favor the formation of less ordered structures like spherical or cylindrical micelles over a wider range of concentrations.

The following table summarizes the comparative properties of a linear versus a branched amine oxide, illustrating the expected impact of the internal headgroup position on the physicochemical properties of this compound.

Table 1: Comparison of Physicochemical Properties of Linear vs. Branched Amine Oxide Surfactants

| Property | N,N-dimethyldecyl-1-amine oxide (Linear) | C10DAO-branched (Branched) |

|---|---|---|

| Aggregation Concentration | Lower | Higher |

| Aggregate Size | Smaller | Larger |

| Tendency to Form Lyotropic Liquid Crystalline Phases | High | Much Lower |

| Area Occupied at Interface | Smaller | Higher |

| Sensitivity of Aggregation to pH | More Sensitive | Less Sensitive |

Data derived from studies on C10 amine oxide isomers and general surfactant principles. researchgate.net

Furthermore, stimuli-responsive morphological transformations are a key area of research. For amine oxides, pH is a critical stimulus. A change from neutral to acidic conditions protonates the headgroup, increasing electrostatic repulsion between adjacent molecules. This can induce transitions from, for example, lamellar phases to micellar phases or cause swelling of the aggregates. These transformations are crucial for applications where controlled release or changes in viscosity are desired. rsc.org

Role of 2 Hexadecanamine, N,n Dimethyl , N Oxide in Advanced Materials Research

Templating Agent for Nanostructured Materials Synthesis (Fundamental Principles)

The synthesis of nanostructured materials with controlled porosity and morphology often relies on the use of structure-directing agents (SDAs), typically surfactants. These amphiphilic molecules self-assemble in solution to form micelles, which then act as templates for the deposition of inorganic precursors. 2-Hexadecanamine, N,N-dimethyl-, N-oxide, by virtue of its molecular structure, functions as a cationic surfactant at low pH and a non-ionic surfactant at neutral or higher pH values. researchgate.net

The fundamental principle behind its templating role lies in the self-assembly of the surfactant molecules into aggregates of specific shapes (e.g., spherical or cylindrical micelles, vesicles) in a solvent. The hydrophobic hexadecyl chains form the core of the micelle, while the polar N,N-dimethyl-, N-oxide head groups are exposed to the solvent. Inorganic precursors, such as silica (B1680970) or metal alkoxides, are then organized around these micellar templates. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid material with a porous nanostructure that is a negative replica of the original micellar arrangement. diva-portal.orgacs.org

A critical aspect of this compound is its branched-chain structure. Unlike its linear isomer (1-Hexadecanamine, N,N-dimethyl-, N-oxide), the branching at the second carbon position introduces steric hindrance near the polar head group. Research on other branched-chain amine oxide surfactants has shown that this structural feature significantly influences surface activity and aggregation behavior. Branched surfactants tend to occupy a larger area at the solution-air interface and require a higher concentration to form micelles (i.e., have a higher critical micelle concentration or CMC). nicl.it This altered aggregation behavior can lead to the formation of larger or differently shaped micellar templates, providing a mechanism to tune the final structure of the nanomaterial. nicl.it

In the formation of mesoporous materials, this compound acts as a directing agent that guides the assembly of inorganic species into an ordered structure. diva-portal.org

For mesoporous silica , the process typically involves the hydrolysis and condensation of a silica precursor, such as tetraethoxysilane (TEOS), in an aqueous solution containing the surfactant. The surfactant first forms micelles, and the silicate (B1173343) species derived from the TEOS hydrolysis are attracted to the polar head groups of the micelles. As the silicate species polymerize to form a solid silica network, they encapsulate the micellar template. The precursor to the linear isomer, N,N-Dimethylhexadecylamine, has been successfully employed as a pore size mediator in the synthesis of mesoporous silica nanoparticles. chemicalbook.com The size and packing of the micelles, influenced by factors like the branched structure of the surfactant, temperature, and pH, directly determine the pore size and symmetry of the final mesoporous silica. diva-portal.orgrsc.org

For mesoporous metal oxides , the principle is similar. Surfactants are added to a solution containing metal salt precursors. The self-assembly of the surfactant molecules creates a template around which the metal oxide precursors hydrolyze and condense. rsc.org This method allows for the creation of metal oxide materials with high surface areas and controlled pore structures, which are valuable in catalysis and sensing applications. The choice of surfactant, including branched-chain amine oxides, can alter the properties of the resulting metal oxide nanoparticles. rsc.org

Beyond templating pores, surfactants like this compound play a crucial role as "capping agents" in controlling the size and shape (morphology) of non-porous nanoparticles. During nanoparticle synthesis, surfactant molecules adsorb onto the surface of newly formed nuclei. nih.gov This surface coating serves two main purposes: it prevents the nanoparticles from aggregating into larger, uncontrolled clusters and it can selectively inhibit or promote growth on specific crystallographic faces.

The effectiveness of a capping agent is highly dependent on its molecular structure. The branched alkyl chain and the polar N-oxide headgroup of this compound create significant steric hindrance. nicl.itnih.gov This steric bulk can influence how densely the surfactant molecules pack on the nanoparticle surface, thereby controlling the final particle size. Furthermore, preferential adsorption to certain crystal facets can slow their growth rate relative to other facets, leading to the formation of non-spherical shapes such as nanorods, nanocubes, or nanoplates. rsc.orgnih.gov Studies using other amine oxide surfactants have demonstrated their utility in synthesizing gold nanoplates with distinct atomic packing and tunable surface features. rsc.org The flexibility of the surfactant film around the nanoparticle is a key parameter; more flexible surfactants can lead to larger and more polydisperse nanoparticles, while rigid films can produce different size distributions. nih.gov

Table 1: Influence of Surfactant Properties on Nanomaterial Synthesis

| Surfactant Characteristic | Influence on Templating & Morphology Control | Relevant Compounds/Principles |

|---|---|---|

| Molecular Structure | Determines micelle shape, packing parameter, and steric hindrance. Branched chains increase the area per molecule. | This compound; N,N-dimethyl-2-propylheptan-1-amine oxide nicl.it |

| Concentration | Affects micelle formation (above CMC) and packing density on nanoparticle surfaces. | General Surfactant Principles |

| Head Group Polarity | Influences interaction with inorganic precursors and solvents. The N⁺-O⁻ group is highly polar and pH-responsive. researchgate.netacs.org | Amine Oxides researchgate.net |

| Chain Flexibility | Affects the stability and exchange dynamics of micelles, influencing final particle size and distribution. nih.gov | General Surfactant Principles nih.gov |

Polymer Chemistry and Polymer-Amine Oxide Interactions

The N-oxide functional group is a key feature that allows for the integration of amine oxides into polymer chemistry, creating materials with unique interactive properties. The N-oxide group (N⁺-O⁻) is highly polar and hydrophilic, and it can be incorporated into polymer structures either as a side group or as part of the main chain. acs.org Polymers containing this moiety, such as poly(2-vinylpyridine N-oxide), are noted for their amphiphilic nature and their capacity for strong interactions with both hydrophobic and hydrophilic substances. polysciences.com

The incorporation of N-oxide moieties, such as the one found in this compound, can significantly modulate the properties of polymers through specific molecular interactions. The primary interaction mechanism is hydrogen bonding. The highly polar N⁺-O⁻ group acts as a strong hydrogen bond acceptor, allowing it to form robust non-covalent linkages with hydrogen bond donors, including water, alcohols, and other polymer chains containing -OH or -NH groups. acs.org

This strong interaction with water is the basis for creating advanced antifouling materials. When N-oxide groups are incorporated into a polymer, they can bind water molecules tightly, forming a hydration layer that acts as a physical barrier to prevent the non-specific adsorption of proteins and other biomolecules. This leads to polymers with excellent antifouling characteristics.

Furthermore, the N-oxide group can interact with other polymers, acting as a synergist. For example, small molecule amine oxides have been shown to enhance the performance of polyamide kinetic hydrate (B1144303) inhibitors (KHIs), which are used to prevent the formation of gas hydrates in pipelines. acs.org This synergistic effect is attributed to the intermolecular interactions between the amine oxide and the polymer.

Table 2: Interactions and Resulting Properties of N-Oxide Containing Polymers

| Interaction Type | Interacting Species | Resulting Polymer Property | Example Application |

|---|---|---|---|

| Hydrogen Bonding | Water, Alcohols, -OH/-NH groups | Hydrophilicity, Antifouling characteristics | Biomedical coatings polysciences.com |

| Ionic/Polar | Metal ions, Polar substrates | Adhesion, Ion-exchange | Coatings, Water treatment polysciences.com |

| Inter-polymer | Polyamides | Synergistic performance enhancement | Kinetic Hydrate Inhibitors acs.org |

Self-healing polymers are a class of smart materials designed to intrinsically repair damage. One of the primary mechanisms for intrinsic self-healing is the incorporation of reversible chemical bonds into the polymer network. nih.gove3s-conferences.org These can be dynamic covalent bonds or non-covalent interactions, such as hydrogen bonds. nih.govmdpi.com When the material is damaged, these bonds can break and then reform under a specific stimulus like heat or light, restoring the material's integrity.

The N-oxide moiety presents a promising functional group for designing self-healing systems based on hydrogen bonding. As a potent hydrogen bond acceptor, the N⁺-O⁻ group can be engineered into a polymer matrix to serve as a reversible cross-linking point. In such a system, multiple polymer chains would be held together by a network of hydrogen bonds involving the N-oxide groups. Upon fracture, these non-covalent bonds would be broken. A subsequent application of an external stimulus, such as heat, could provide the necessary molecular mobility for the polymer chains to rearrange and for the hydrogen bonds to reform across the damaged interface, thus healing the crack. nih.govmdpi.com While direct application of this compound in this context is not widely documented, the fundamental principle of using strong, reversible hydrogen bonds provided by N-oxide functionalities is a viable strategy in the design of novel self-healing materials. nih.gov

Environmental Chemistry and Degradation Research of 2 Hexadecanamine, N,n Dimethyl , N Oxide

Research on Environmental Fate and Transport Mechanisms

The environmental transport of 2-Hexadecanamine, N,N-dimethyl-, N-oxide is dictated by its physicochemical properties as a surfactant. Its tendency to adsorb to solids and its low potential for bioaccumulation are key features of its environmental fate.

As a surfactant that is cationic at most environmental pH values, this compound is expected to interact strongly with negatively charged surfaces. researchgate.net

Sorption to Solids : The positively charged headgroup has a strong affinity for anionic surfaces common in the environment, such as clay minerals in soil and sediment, as well as organic matter. Studies on the parent amine, hexadecylamine, have shown that it chemisorbs onto iron oxide surfaces, indicating a strong binding mechanism. acs.org This strong adsorption is a key process that limits the mobility of amine oxides in soil and facilitates their retention in wastewater sludge. nih.gov

Partitioning Behavior : In activated sludge simulation studies, a very small fraction (≤0.03%) of the parent amine oxide was found sorbed to sludge solids. researchgate.netnih.gov This seemingly low value is likely a result of the extremely rapid and complete biodegradation of the compound, which removes it from the system before significant partitioning can be measured at equilibrium. For similar surfactants, sediment is considered a major sink in aquatic systems, but the bioavailability of the sorbed chemical is predicted to be low due to the strength of the adsorption. nih.gov

Environmental fate models are quantitative tools used to predict the distribution and concentration of chemicals in the environment, providing a basis for risk assessment. researchgate.netmdpi.com

Persistence Modeling : Based on extensive biodegradation data, alkyldimethylamine oxides are not considered to be persistent chemicals. nih.gov Their log Kow data (for chain lengths less than C14) suggest a low potential for bioaccumulation in aquatic organisms. wikipedia.org Modeling efforts have successfully predicted the high degree of removal in wastewater treatment plants. researchgate.net

Exposure Modeling : Probabilistic exposure models, using data from biodegradation studies and environmental monitoring, have been employed to predict concentrations in rivers. These models showed that for C12 and C14 amine oxides, the 90th percentile concentrations under low-flow conditions were more than two orders of magnitude lower than the predicted no-effect concentrations (PNECs), indicating a negligible risk to aquatic ecosystems. researchgate.netnih.gov Fugacity modeling of related primary amines predicts that upon release, these chemicals will primarily partition to soil and water compartments. oecd.org

Mechanistic Research on Molecular Interactions with Biological Systems Non Clinical

Fundamental Microbial Interaction Studies (Non-Antimicrobial Activity/Safety)

There is a lack of research focused on the fundamental, non-antimicrobial interactions of 2-Hexadecanamine, N,N-dimethyl-, N-oxide with microbial systems.

Due to the absence of specific data for this compound in the scientific literature for the outlined topics, the creation of an informative and accurate article as requested is not feasible.

Molecular Binding to Microbial Cell Wall Components

The initial interaction between this compound and a microbial cell is governed by the physicochemical properties of both the compound and the bacterial cell envelope. As a cationic surfactant, the positively charged N,N-dimethylamine N-oxide headgroup is electrostatically attracted to the negatively charged components of microbial cell walls.

In Gram-positive bacteria , the cell wall is rich in peptidoglycan and teichoic acids. Teichoic acids are anionic polymers of glycerol-phosphate or ribitol-phosphate, which impart a significant negative charge to the cell surface. nih.gov The cationic headgroup of this compound is thought to bind to these anionic sites, leading to an accumulation of the molecule on the cell surface.

In Gram-negative bacteria , the outer membrane presents the first barrier. This membrane is composed of a lipid bilayer with the outer leaflet containing lipopolysaccharide (LPS). researchgate.net The phosphate (B84403) groups within the lipid A portion of LPS, as well as the core oligosaccharide, contribute to the negative charge of the outer membrane. The cationic N-oxide group can interact with these anionic sites, initiating the process of membrane destabilization.

Following this initial electrostatic binding, the hydrophobic 16-carbon alkyl chain of the molecule plays a crucial role. This long hydrocarbon tail has a high affinity for the lipid components of the cell membrane. It is believed to insert itself into the lipid bilayer, disrupting the highly ordered structure of the membrane. researchgate.net This insertion is a key step leading to the loss of membrane integrity and, ultimately, cell death. The antimicrobial activity of alkyldimethylamine oxides has been shown to be dependent on the chain length of the hydrophobic alkyl group. nih.gov

Table 1: Postulated Molecular Interactions of this compound with Microbial Cell Wall Components

| Microbial Cell Type | Primary Binding Site (Anionic Component) | Proposed Interaction Mechanism |

| Gram-Positive Bacteria | Teichoic Acids, Peptidoglycan | Electrostatic attraction between the cationic N-oxide headgroup and anionic phosphate groups of teichoic acids, followed by hydrophobic tail insertion into the cytoplasmic membrane. |

| Gram-Negative Bacteria | Lipopolysaccharide (LPS) | Electrostatic interaction with the negatively charged phosphate groups of the Lipid A and core polysaccharide regions of LPS, facilitating the disruption of the outer membrane. |

Influence on Membrane Permeability in Model Microorganisms

The primary mode of antimicrobial action for alkyldimethylamine oxides is the disorganization of the cell membrane structure. nih.gov The insertion of the hydrophobic tail of this compound into the lipid bilayer leads to a significant increase in membrane permeability. This has been observed in studies with structurally similar compounds, such as N,N-dimethyldodecylamine oxide. nih.gov

This increased permeability allows for the leakage of essential intracellular components, including ions like potassium (K+), as well as larger molecules such as ATP, proteins, and nucleic acids. The loss of these vital cellular constituents disrupts the electrochemical gradients across the membrane and inhibits essential metabolic processes, such as glucose oxidation. nih.gov

The effect on membrane permeability can be quantitatively assessed using various techniques in model microorganisms like Escherichia coli. One common method involves the use of fluorescent probes. For instance, N-phenyl-1-naphthylamine (NPN) is a probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic environment of a damaged outer membrane. An increase in NPN fluorescence indicates outer membrane permeabilization. Another probe, propidium (B1200493) iodide (PI), can only enter cells with compromised cytoplasmic membranes, where it intercalates with DNA and fluoresces. Thus, an increase in PI fluorescence is indicative of cytoplasmic membrane damage.

Studies on similar compounds have demonstrated a concentration-dependent increase in membrane permeability. researchgate.net It is expected that this compound would induce similar effects, leading to a rapid loss of membrane integrity and function in susceptible microorganisms. The disorganization of the membrane structure is considered the primary cause of the antimicrobial activity of these amine oxides. nih.gov

Table 2: Illustrative Data on the Effect of a Representative C16-Amine Oxide on Membrane Permeability in a Model Gram-Negative Bacterium (E. coli)

This table presents hypothetical data to illustrate the expected effects based on research with analogous compounds.

| Treatment Concentration (µg/mL) | Outer Membrane Permeability (NPN Fluorescence Units) | Inner Membrane Permeability (% PI-Positive Cells) |

| 0 (Control) | 10 | 2 |

| 8 | 150 | 25 |

| 16 | 450 | 70 |

| 32 | 900 | 95 |

Future Research Directions and Emerging Paradigms for 2 Hexadecanamine, N,n Dimethyl , N Oxide

Integration of Machine Learning and AI in Predictive N-Oxide Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of N-oxides, including 2-Hexadecanamine, N,N-dimethyl-, N-oxide. These computational tools offer the potential to rapidly predict molecular properties, reaction outcomes, and material performance, thereby accelerating the design and discovery process. acs.orgmdpi.com

Machine learning models are increasingly being developed to forecast the fundamental properties and reactivity of chemical compounds. acs.org For amine oxides, AI can be trained on vast datasets of known molecules to predict characteristics such as solubility, stability, and surfactant efficiency. For instance, quantitative structure–property relationship (QSPR) models can correlate the molecular structure of various amines with their oxidative degradation rates, a critical factor for industrial applications. nih.gov By inputting structural descriptors of this compound, such as its dipole moment and the arrangement of its alkyl groups, these models could predict its stability under various conditions. nih.gov

| ML/AI Application Area | Focus for N-Oxides | Potential Impact on this compound Research | Relevant Findings |

|---|---|---|---|

| Property Prediction (QSPR) | Forecasting physicochemical properties (e.g., stability, solubility) and performance as surfactants. | Accelerated screening and optimization for specific applications without extensive empirical testing. | Models have been developed to predict amine degradation based on molecular descriptors. nih.gov |

| Reaction Optimization | Predicting optimal conditions and catalysts for N-oxidation reactions. | More efficient and higher-yield synthesis pathways. | AI can map the "syntax" of chemical reactions to predict outcomes. aichemist.ca |

| Materials Design | Designing novel N-oxide-based materials with tailored properties for specific functions. | Creation of advanced functional materials for applications in sensing or drug delivery. | ML models can predict properties of mixed oxides, a related class of materials. ornl.gov |

Development of Advanced Spectroscopic and Imaging Probes for In-Situ Molecular Studies